alpha-CYCLODEXTRIN

Description

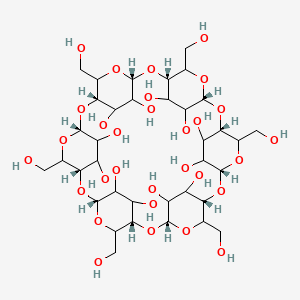

Alpha-cyclodextrin is a cycloamylose composed of six alpha-(1->4) linked D-glucopyranose units.

Properties

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O30/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-54H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHDHCJBZVLPGP-RWMJIURBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O30 | |

| Record name | ALPHA-CYCLODEXTRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90320-92-6 | |

| Record name | α-Cyclodextrin, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90320-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7030698 | |

| Record name | alpha-Cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

972.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexagonal plates or blade-shaped needles. (NTP, 1992), Dry Powder, Solid; [Merck Index] White or nearly white solid; Virtually odorless; [JECFA] White powder; [Sigma-Aldrich MSDS] | |

| Record name | ALPHA-CYCLODEXTRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | .alpha.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Cyclodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20181 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10016-20-3 | |

| Record name | ALPHA-CYCLODEXTRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | α-Cyclodextrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10016-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfadex [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010016203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alpha-Cyclodextrin (Cyclohexa-Amylose) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .alpha.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexapentylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFADEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1LH97KTRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

532 °F (decomposes) (NTP, 1992) | |

| Record name | ALPHA-CYCLODEXTRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

alpha-cyclodextrin discovery and synthesis

An In-depth Technical Guide on the Discovery and Synthesis of alpha-Cyclodextrin

Introduction

This compound (α-CD) is a cyclic oligosaccharide composed of six α-1,4-linked D-glucopyranose units.[1][2] This unique toroidal structure, with a hydrophilic exterior and a hydrophobic internal cavity, allows it to form inclusion complexes with a wide variety of guest molecules.[2][3] This property has led to its extensive application in the pharmaceutical, food, chemical, and agricultural industries.[3][4] In pharmaceuticals, it is used to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[2][4] This guide provides a comprehensive overview of the historical discovery and the primary synthesis methodologies for α-cyclodextrin, intended for researchers, scientists, and professionals in drug development.

Discovery and Historical Perspective

The journey of cyclodextrins began in the late 19th century. The key milestones in the discovery and characterization of this compound are a testament to the cumulative efforts of several scientists over decades.

The first reference to cyclodextrins was made in 1891 by the French pharmacist and chemist Antoine Villiers.[3][5] He was studying the enzymatic degradation of potato starch by Bacillus amylobacter and observed the formation of a crystalline substance he named "cellulosine" due to its cellulose-like resistance to acid hydrolysis.[4][5][6] A few years later, Austrian microbiologist Franz Schardinger isolated the microorganism responsible, Bacillus macerans, and reproducibly obtained two distinct crystalline dextrins, which he named A and B.[3][4] These "Schardinger dextrins" were later identified as β-cyclodextrin and α-cyclodextrin, respectively.[7]

It wasn't until the mid-1930s that the cyclic structure of these molecules was postulated by K. Freudenberg.[6] Subsequent work by Freudenberg, along with French and Cramer, in the 1940s and 1950s led to the discovery of γ-cyclodextrin and the complete elucidation of the cyclic oligosaccharide structure of cyclodextrins.[3][6] This foundational work paved the way for the industrial production and widespread application of cyclodextrins that we see today.[6]

Table 1: Key Milestones in the Discovery of this compound

| Year | Scientist(s) | Contribution |

| 1891 | A. Villiers | First described a crystalline substance ("cellulosine") from the bacterial digestion of starch.[4][5][8] |

| 1903-1911 | F. Schardinger | Isolated Bacillus macerans and identified two crystalline dextrins, "A" and "B".[3][4][7] |

| 1911-1935 | H. Pringsheim | Demonstrated that cyclodextrins form stable aqueous complexes with other chemicals.[8] |

| 1930s | K. Freudenberg | Postulated the cyclic structure of Schardinger's dextrins.[6] |

| 1940s | Freudenberg & French | Discovered γ-cyclodextrin and confirmed the cyclic α-1,4-linked glucose structure.[3] |

| 1950s | Freudenberg, Cramer, Plieninger | Patented the first applications of cyclodextrins, marking the start of their industrial use.[3] |

Synthesis of this compound

The production of this compound is dominated by enzymatic methods due to their efficiency and selectivity. However, chemical synthesis routes have also been developed, offering pathways to novel cyclodextrin (B1172386) analogues.

Enzymatic Synthesis

The industrial production of α-CD is achieved through the enzymatic treatment of starch.[8] The key enzyme in this process is Cyclodextrin Glycosyltransferase (CGTase, EC 2.4.1.19), which is produced by various bacteria, notably species of Bacillus such as Bacillus macerans.[9][10] CGTase catalyzes an intramolecular transglycosylation reaction (cyclization) on starch chains to form a mixture of α-, β-, and γ-cyclodextrins.[11][12]

The general workflow involves starch liquefaction, enzymatic conversion, selective precipitation of the desired cyclodextrin, and finally, purification.[11][13] To enhance the yield of α-CD specifically, a "solvent process" is employed where a complexing agent is added to the reaction mixture.[11] This agent selectively forms an insoluble complex with α-CD, causing it to precipitate from the solution. This precipitation shifts the reaction equilibrium towards the formation of more α-CD.[8]

Table 2: Typical Parameters for Enzymatic Synthesis of this compound

| Parameter | Description | Typical Values / Examples |

| Substrate | Starch source, typically liquefied. | Corn starch, potato starch, wheat starch.[13][14][15] |

| Enzymes | Primary and liquefaction enzymes. | CGTase (e.g., from Bacillus macerans, Klebsiella pneumoniae), α-amylase.[14][15][16] |

| Complexing Agent | Organic solvent for selective precipitation. | 1-Decanol (B1670082), cyclohexane (B81311), butan-1-ol.[14][15][17] |

| Reaction Temp. | Optimal temperature for CGTase activity. | 15 - 50 °C.[17] |

| pH | Optimal pH for enzyme stability and activity. | 5.0 - 8.0. |

| Yield | Conversion of starch to α-CD. | Can reach over 40% (w/w) with optimized conditions and complexing agents.[15] |

Experimental Protocol: Enzymatic Synthesis of α-CD

This protocol is a generalized representation of the "solvent process".

-

Starch Liquefaction:

-

Prepare a 25-35% (w/v) aqueous slurry of corn starch.

-

Adjust the pH to 6.0-7.0 and add a thermostable α-amylase.

-

Heat the slurry to 90-105°C (jet-cooking) to gelatinize and liquefy the starch, resulting in a solution of dextrins.[11]

-

Cool the dextrin solution to the optimal temperature for the CGTase, typically around 40°C.[17]

-

-

Enzymatic Conversion and Precipitation:

-

Adjust the pH of the dextrin solution to the optimum for the specific CGTase being used (e.g., pH 5.5-7.5).

-

Add the CGTase enzyme to the solution.

-

Add a complexing agent specific for α-CD, such as 1-decanol (e.g., 1-2% v/v), to the reaction mixture.[14]

-

Stir the reaction mixture for 24-48 hours. The α-CD-decanol complex will precipitate out of the solution as a white solid.

-

-

Separation and Purification:

-

Separate the precipitated complex from the reaction supernatant by centrifugation or filtration.

-

Wash the precipitate with water to remove soluble sugars and proteins.

-

Cleave the complex to release the α-CD. This is typically achieved by steam distillation to remove the volatile complexing agent or by washing with a solvent in which α-CD is insoluble but the agent is soluble (e.g., ethanol).[14]

-

Dissolve the resulting α-CD in hot water, treat with activated carbon to decolorize, and filter.

-

Allow the solution to cool slowly to crystallize the pure α-CD.

-

Collect the crystals by filtration and dry them under vacuum.

-

Chemical Synthesis

While enzymatic methods are dominant, the de novo chemical synthesis of cyclodextrins offers a route to structurally diverse analogues that are inaccessible through enzymatic pathways.[18] The first chemical synthesis of α-CD was reported by Ogawa and Takahashi in 1985.[19]

The general strategy involves a block condensation approach.[18] For α-CD, this typically means synthesizing a linear α-1,4-linked hexasaccharide precursor and then performing an intramolecular cyclization. A common method uses maltose (B56501) (a disaccharide) as a starting building block. Three maltose units are sequentially coupled to form the linear hexasaccharide, which is then cyclized.[18][19] To control the stereochemistry (ensuring α-linkages) and achieve high yields, complex protecting group chemistry and specialized glycosylation techniques are required.[18]

Experimental Protocol: Representative Chemical Synthesis Steps

The chemical synthesis of α-CD is a multi-step process involving advanced organic chemistry techniques. The following provides a conceptual outline of the key transformations.

-

Preparation of Building Blocks:

-

Start with commercially available maltose.

-

Through a series of reactions involving protection of hydroxyl groups (e.g., benzylation, acetylation) and selective deprotection, convert maltose into a key intermediate that can serve as both a glycosyl donor (e.g., a thioglycoside) and a glycosyl acceptor (e.g., a molecule with a free hydroxyl group at the C4 position).[18]

-

-

Chain Elongation:

-

Couple the glycosyl donor and acceptor units under the influence of a promoter (e.g., N-iodosuccinimide/triflic acid) to form a protected linear tetrasaccharide.

-

Selectively deprotect one end of the tetrasaccharide to reveal a new acceptor site.

-

Couple another glycosyl donor (derived from the maltose intermediate) to the tetrasaccharide acceptor to form the protected linear hexasaccharide.

-

-

Cyclization and Deprotection:

-

Modify the ends of the linear hexasaccharide to create a precursor suitable for intramolecular cyclization. This involves creating a glycosyl donor at one end and a glycosyl acceptor at the other.

-

Perform the key intramolecular glycosylation (cyclization) reaction under high-dilution conditions to favor the ring-closing reaction over intermolecular polymerization.

-

Remove all protecting groups from the cyclized product (e.g., by catalytic hydrogenation to remove benzyl (B1604629) groups) to yield the final α-cyclodextrin.[18]

-

Physicochemical Characterization

Once synthesized, the identity and purity of α-cyclodextrin must be confirmed. Several analytical techniques are employed for a thorough characterization of the solid-state and solution properties of α-CD and its inclusion complexes.[20]

Table 3: Key Properties and Characterization Data for this compound

| Property | Value |

| Composition | 6 α-D-glucopyranose units[13] |

| Molecular Formula | C₃₆H₆₀O₃₀[21] |

| Molecular Weight | 972.84 g/mol [21] |

| CAS Number | 10016-20-3[21] |

| Internal Cavity Diameter | ~4.7 - 5.3 Å[2][22] |

| Water Solubility (25°C) | 145 g/L[8] |

| Appearance | White crystalline powder[13] |

| Melting Point | >278 °C (decomposes)[21] |

Key analytical methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and study host-guest interactions, mass spectrometry to verify the molecular weight, and X-ray crystallography to determine the solid-state structure.[20][23]

Conclusion

The journey of this compound from its initial discovery as a curious byproduct of starch fermentation to its current status as a valuable industrial excipient highlights a century of progress in carbohydrate chemistry and biotechnology. The development of efficient enzymatic synthesis processes, particularly the use of CGTases in conjunction with complexing agents, has made large-scale production economically viable. Concurrently, advancements in chemical synthesis have provided powerful tools for creating novel cyclodextrin derivatives, expanding their functional repertoire. For professionals in drug development and other scientific fields, a thorough understanding of these foundational aspects of α-CD is crucial for leveraging its unique properties to solve complex formulation and delivery challenges.

References

- 1. bakerpedia.com [bakerpedia.com]

- 2. Alpha Cyclodextrins (α-CDs) | Carbohydrates - Cyclodextrins Products | Biosynth [biosynth.com]

- 3. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]

- 4. Cyclodextrins: History and applications of a versatile ingredient - News - Xi'an Deli Biochemical Industry Co., Ltd [delicydextrin.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sachinfo - Herstellung [chemiedidaktik.uni-wuppertal.de]

- 7. researchgate.net [researchgate.net]

- 8. Cyclodextrin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfachemic.com [alfachemic.com]

- 12. Enhancing the α-Cyclodextrin Specificity of Cyclodextrin Glycosyltransferase from Paenibacillus macerans by Mutagenesis Masking Subsite −7 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. α-Cyclodextrin - Wikipedia [en.wikipedia.org]

- 14. Sachinfo - Herstellung [chemiedidaktik.uni-wuppertal.de]

- 15. researchgate.net [researchgate.net]

- 16. Enzymatic production of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US5326701A - Process for producing this compound using cyclomaltodextrin glucanotransferase in presence of cyclohexane - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review [flore.unifi.it]

- 21. a-Cyclodextrin this compound [sigmaaldrich.com]

- 22. nbinno.com [nbinno.com]

- 23. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Core Principles of Alpha-Cyclodextrin Host-Guest Chemistry

An In-depth Technical Guide to Alpha-Cyclodextrin Host-Guest Chemistry: Core Principles and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of this compound (α-CD) host-guest chemistry, a cornerstone of supramolecular chemistry with significant applications in drug development and various scientific fields. This document details the structural and physicochemical properties of α-CD, the thermodynamics of inclusion complex formation, and detailed experimental protocols for characterizing these interactions.

This compound is a cyclic oligosaccharide composed of six α-1,4-linked D-glucopyranose units.[1][2] This arrangement forms a toroidal, or truncated cone, structure with a hydrophilic exterior and a hydrophobic internal cavity.[3][4][5] The exterior surface, rich in hydroxyl groups, imparts water solubility to the molecule, while the inner cavity, lined with glycosidic oxygen bridges and C-H groups, provides a nonpolar microenvironment.[3]

This unique architecture enables α-CD to act as a "host" molecule, encapsulating a variety of "guest" molecules within its cavity to form non-covalent inclusion complexes.[1][4] The primary driving forces for the formation of these complexes are multifaceted and include:

-

Hydrophobic Interactions: The displacement of high-energy water molecules from the hydrophobic cavity upon inclusion of a less polar guest molecule is a major thermodynamic driving force.[6][7]

-

Van der Waals Forces: Favorable dispersion forces between the guest molecule and the interior wall of the α-CD cavity contribute to complex stability.[6]

-

Hydrogen Bonding: While the interior is largely hydrophobic, hydrogen bonds can form between the guest and the hydroxyl groups at the rim of the cyclodextrin (B1172386).[6]

-

Release of Conformational Strain: The α-cyclodextrin molecule in its uncomplexed state can exhibit some conformational strain, which is relieved upon guest binding.[6][8]

The formation of these host-guest complexes can significantly alter the physicochemical properties of the guest molecule, leading to a wide range of applications, particularly in pharmaceuticals. These applications include enhancing the aqueous solubility and bioavailability of poorly soluble drugs, protecting labile drugs from degradation, masking unpleasant tastes, and enabling controlled drug release.[9][10][11][12]

Quantitative Data on α-Cyclodextrin Host-Guest Interactions

The stability of an α-cyclodextrin inclusion complex is quantified by its association constant (Kₐ) or dissociation constant (Kₐ). The thermodynamic parameters of binding, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide deeper insights into the nature of the interaction. These parameters are interrelated by the equation:

ΔG = ΔH - TΔS = -RTln(Kₐ)

A summary of thermodynamic data for the interaction of α-cyclodextrin with various guest molecules is presented in Table 1.

| Guest Molecule | Technique | Association Constant (Kₐ, M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Stoichiometry (n) | Reference(s) |

| p-Nitrophenol | ITC | 2,500 | -19.4 | -25.1 | -5.7 | 1:1 | [13] |

| 1-Adamantanol | ITC | 1,200 | -17.6 | -28.5 | -10.9 | 1:1 | [14] |

| Benzoic Acid | Calorimetry | 550 | -15.6 | -10.5 | 5.1 | 1:1 | [13] |

| Salicylic Acid | Calorimetry | 480 | -15.3 | -11.3 | 4.0 | 1:1 | [13] |

| Phenylephrine | UV-Vis | 154 | -12.5 | - | - | 1:1 | [15] |

| Synephrine | UV-Vis | 115 | -11.8 | - | - | 1:1 | [15] |

| (+)Brompheniramine | ITC | - | - | - | - | 2:1 (CD:drug) | [16] |

| (±)Brompheniramine | ITC | - | - | - | - | 2:1 (CD:drug) | [16] |

| Cyclopentolate | ITC | - | - | - | - | 1:2 (CD:drug) | [16] |

Experimental Protocols for Characterizing Host-Guest Interactions

Accurate characterization of α-cyclodextrin host-guest interactions is crucial for their application. The following sections provide detailed methodologies for key experimental techniques.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of Kₐ, ΔH, and the stoichiometry (n) of the interaction.

Methodology:

-

Sample Preparation:

-

Prepare a solution of α-cyclodextrin (typically 1-10 mM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Prepare a solution of the guest molecule (typically 0.1-1 mM) in the same buffer. The concentration of the guest in the syringe should be 10-20 times that of the cyclodextrin in the cell.

-

Degas both solutions thoroughly to prevent the formation of air bubbles during the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Equilibrate the calorimeter until a stable baseline is achieved.

-

-

Titration:

-

Fill the sample cell (typically ~1.4 mL) with the α-cyclodextrin solution.

-

Fill the injection syringe (typically ~250 µL) with the guest molecule solution.

-

Perform a series of injections (e.g., 20-30 injections of 5-10 µL each) of the guest solution into the α-cyclodextrin solution with adequate spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat signal for each injection.

-

Plot the integrated heat per injection against the molar ratio of guest to host.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kₐ, ΔH, and n.

-

Calculate ΔG and ΔS from the determined values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique for studying host-guest interactions in solution. Chemical shift changes of the host or guest protons upon complexation provide information about the binding event and can be used to determine the association constant.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of α-cyclodextrin in a deuterated solvent (e.g., D₂O).

-

Prepare a stock solution of the guest molecule in the same deuterated solvent.

-

Prepare a series of NMR samples with a constant concentration of one component (e.g., the guest) and varying concentrations of the other component (the host, α-CD).

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for each sample at a constant temperature.

-

Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) across all samples.

-

-

Data Analysis:

-

Identify the proton signals of the host and guest that exhibit the largest chemical shift changes upon complexation. Protons on the inner surface of the α-CD cavity (H3 and H5) are particularly sensitive to guest inclusion.

-

Plot the change in chemical shift (Δδ) of a specific proton as a function of the titrant concentration.

-

Fit the resulting titration curve to a 1:1 binding isotherm using non-linear regression analysis to determine the association constant (Kₐ).

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the binding of fluorescent guest molecules or to employ a competitive binding assay with a fluorescent probe.

Methodology (for a fluorescent guest):

-

Sample Preparation:

-

Prepare a stock solution of the fluorescent guest molecule in a suitable buffer.

-

Prepare a stock solution of α-cyclodextrin in the same buffer.

-

Prepare a series of solutions with a constant concentration of the fluorescent guest and increasing concentrations of α-cyclodextrin.

-

-

Fluorescence Measurements:

-

Determine the optimal excitation wavelength and record the fluorescence emission spectrum for each sample.

-

Measure the fluorescence intensity at the emission maximum for each sample.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity as a function of the α-cyclodextrin concentration.

-

Analyze the data using a suitable binding model, such as the Benesi-Hildebrand equation, to determine the association constant (Kₐ).

-

Phase Solubility Studies (Higuchi-Connors Method)

Phase solubility studies are a classical and straightforward method to determine the stoichiometry and stability constant of cyclodextrin complexes with poorly water-soluble drugs.

Methodology:

-

Sample Preparation:

-

Prepare a series of aqueous solutions with increasing concentrations of α-cyclodextrin.

-

Add an excess amount of the guest drug to each solution.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

-

Sample Analysis:

-

Filter the solutions to remove the undissolved drug.

-

Determine the concentration of the dissolved drug in each filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

-

Data Analysis:

-

Plot the total concentration of the dissolved drug against the concentration of α-cyclodextrin.

-

The stoichiometry of the complex can be inferred from the shape of the phase solubility diagram. A linear relationship (Aₗ-type) typically indicates a 1:1 complex.

-

The stability constant (Kₛ) can be calculated from the slope and the intrinsic solubility of the drug (S₀) using the following equation for a 1:1 complex: Kₛ = slope / (S₀ * (1 - slope))

-

Conclusion

This compound host-guest chemistry offers a versatile platform for modulating the properties of a wide array of molecules. A thorough understanding of the fundamental principles of complex formation and the application of appropriate experimental techniques for their characterization are essential for leveraging this technology in research and development. The methodologies and data presented in this guide provide a solid foundation for scientists and professionals working in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of Host-Guest Inclusion Complexes Between Carmustine and α-Cyclodextrin: Synthesis, Characterization, and Evaluation [mdpi.com]

- 4. α-Mangostin/γ-Cyclodextrin Inclusion Complex: Formation and Thermodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mgesjournals.com [mgesjournals.com]

- 6. Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchwith.stevens.edu [researchwith.stevens.edu]

- 8. Large scale affinity calculations of cyclodextrin host-guest complexes: Understanding the role of reorganization in the molecular recognition process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. csmres.co.uk [csmres.co.uk]

- 10. Study of the fluorescence and interaction between cyclodextrins and neochlorogenic acid, in comparison with chlorogenic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "A PHYSICO-CHEMICAL STUDY OF THE COMPLEXATION OF CYCLODEXTRINS WITH PHA" by Francois A. Menard [digitalcommons.uri.edu]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Host–guest inclusion complexes of α and β-cyclodextrins with α-amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Study to Probe Subsistence of Host-Guest Inclusion Complexes of α and β-Cyclodextrins with Biologically Potent Drugs for Safety Regulatory Dischargement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Dichotomous Nature of Alpha-Cyclodextrin: A Technical Guide to its Hydrophilic and Hydrophobic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-cyclodextrin (α-CD) is a cyclic oligosaccharide that has garnered significant interest across the pharmaceutical and chemical industries due to its unique molecular architecture. Comprised of six α-1,4 linked D-glucopyranose units, α-CD presents a fascinating paradox: a hydrophilic exterior that imparts aqueous solubility and a hydrophobic internal cavity that allows for the encapsulation of lipophilic guest molecules. This dual nature is the cornerstone of its utility as a versatile excipient, particularly in drug delivery systems where it can enhance the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the hydrophilic and hydrophobic characteristics of this compound, supported by quantitative data, detailed experimental protocols for characterization, and visualizations of key processes.

The Molecular Architecture of this compound

This compound is a toroidal, or truncated cone-shaped, molecule. This specific conformation is a direct result of the chair conformation of the glucopyranose units and the α-1,4 glycosidic bonds that link them.[1] The arrangement of the functional groups on the glucose monomers dictates the distinct hydrophilic and hydrophobic regions of the molecule.

The exterior surface of the α-CD torus is lined with primary and secondary hydroxyl (-OH) groups of the glucose units.[2] Specifically, the wider rim of the cone is adorned with secondary hydroxyl groups, while the narrower rim features primary hydroxyl groups. These numerous hydroxyl groups are capable of forming hydrogen bonds with water molecules, rendering the outer surface of α-CD hydrophilic and contributing to its water solubility.[3]

In stark contrast, the interior cavity is lined by the skeletal carbons and ether-like glycosidic oxygen atoms of the glucose units.[4] This creates a non-polar, electron-rich environment that is significantly less hydrophilic than the surrounding aqueous medium, thus establishing a hydrophobic or lipophilic cavity.[2][5] This cavity is not truly empty in an aqueous solution but is occupied by water molecules that are in a thermodynamically unfavorable, high-energy state due to the lack of extensive hydrogen bonding.[6]

Caption: Molecular representation of α-cyclodextrin's dual nature.

Quantitative Physicochemical Properties

The unique structure of this compound gives rise to a specific set of physicochemical properties that are critical for its application. The dimensions of its cavity are particularly important as they determine the size and shape of the guest molecules it can accommodate.

| Property | Value | Reference(s) |

| Number of Glucose Units | 6 | [1] |

| Molecular Formula | C₃₆H₆₀O₃₀ | [7] |

| Molecular Weight | 972.84 g/mol | [7] |

| Water Solubility (25°C) | 14.5 g/100 mL | [8] |

| Outer Diameter | 1.46 nm | [9] |

| Cavity Diameter | 0.47 - 0.53 nm | [4][9] |

| Cavity Height | 0.79 nm | [9] |

| Cavity Volume | ~174 ų (0.174 nm³) | [8] |

The Phenomenon of Inclusion Complex Formation

The hallmark of this compound's functionality is its ability to form non-covalent inclusion complexes with a wide array of guest molecules.[8] In this host-guest relationship, the guest molecule is encapsulated, either partially or fully, within the hydrophobic cavity of the α-CD host.

The primary driving force for this complexation in an aqueous environment is the replacement of the high-enthalpy water molecules from the cavity with a more hydrophobic guest molecule.[6] This process is thermodynamically favorable as it leads to a more stable, lower-energy state. The formation and stability of these inclusion complexes are governed by a combination of forces:

-

Hydrophobic Interactions: The tendency of non-polar molecules to aggregate in an aqueous solution to minimize contact with water.

-

Van der Waals Forces: Weak, short-range electrostatic attractions between the guest molecule and the atoms lining the cyclodextrin (B1172386) cavity.

-

Release of Ring Strain: The α-cyclodextrin molecule may adopt a less strained conformation upon inclusion of a guest.[6]

-

Hydrogen Bonding: Although the cavity is predominantly hydrophobic, hydrogen bonds can form between the guest and the hydroxyl groups at the rim of the cavity, further stabilizing the complex.

Caption: Workflow of inclusion complex formation.

Thermodynamic Profile of Inclusion Complexation

The stability of an inclusion complex is quantified by its binding constant (K) or association constant (Ka). The thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—provide insight into the nature of the binding interaction. The relationship between these parameters is given by the equation: ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous complexation process.

The following table presents thermodynamic data for the 1:1 inclusion complexation of this compound with various guest molecules at 298.15 K (25°C).

| Guest Molecule | K (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference(s) |

| Benzene | 166 | -12.7 | -13.0 | -0.3 | [4] |

| Benzoic Acid | 550 | -15.6 | -20.1 | -4.5 | |

| Phenylacetic Acid | 200 | -13.1 | -15.5 | -2.4 | |

| 1-Propanol | 15.5 | -6.8 | -11.7 | -4.9 | [2] |

| 1-Butanol | 64.6 | -10.3 | -17.6 | -7.3 | [2] |

| 1-Pentanol | 229 | -13.5 | -23.0 | -9.5 | [2] |

| Hexanoic Acid | 1860 | -18.7 | -32.2 | -13.5 | [9] |

| Octanoic Acid | 3300 | -20.1 | -16.3 | 3.8 | |

| Myristate (C14) | 200,000 | -30.2 | -28.5 | 1.7 |

Applications in Drug Development

The dual hydrophilic-hydrophobic nature of this compound is extensively leveraged in pharmaceutical formulations to overcome challenges associated with poorly soluble drugs.

-

Solubility Enhancement: By encapsulating a hydrophobic drug within its cavity, α-CD forms a water-soluble inclusion complex. The hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in aqueous media, thereby increasing the apparent solubility of the drug.[1]

-

Bioavailability Improvement: Enhanced solubility often leads to an increased dissolution rate of the drug in the gastrointestinal tract, which can significantly improve its absorption and overall bioavailability.

-

Stabilization: The cyclodextrin cavity can protect labile guest molecules from degradation by factors such as light, heat, and oxidation.

-

Taste Masking: Unpleasant tastes of certain drugs can be masked by encapsulating the offending molecules within the α-CD cavity.

The first drug product containing a cyclodextrin, prostaglandin (B15479496) E1 formulated with α-cyclodextrin, was launched in Japan in 1976.[8]

Caption: Mechanism of drug solubility enhancement by α-CD.

Experimental Protocols for Characterization

A variety of analytical techniques are employed to confirm the formation of inclusion complexes and to quantify the thermodynamics and stoichiometry of the interaction.

Phase Solubility Studies (Higuchi-Connors Method)

This is a classical method to determine the stability constant (K) and stoichiometry of a drug-cyclodextrin complex in solution.

Methodology:

-

Prepare a series of aqueous solutions with increasing concentrations of this compound.

-

Add an excess amount of the poorly soluble guest drug to each solution.

-

Agitate the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Filter the suspensions to remove the undissolved drug.

-

Determine the concentration of the dissolved drug in each filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Plot the total drug concentration (y-axis) against the this compound concentration (x-axis).

-

Analyze the resulting phase-solubility diagram. A linear relationship (Aₗ-type diagram) suggests a 1:1 complex. The stability constant (K₁:₁) can be calculated from the slope and the intrinsic solubility of the drug (S₀) using the Higuchi-Connors equation: K₁:₁ = slope / (S₀ * (1 - slope))

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters (Kₐ, ΔH, ΔS) in a single experiment.

Methodology:

-

Prepare a solution of the guest molecule and a separate solution of this compound in the same buffer.

-

Thoroughly degas both solutions to prevent air bubbles.

-

Load the guest solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Set the experimental temperature.

-

Perform a series of small, sequential injections of the α-CD solution into the guest solution while stirring.

-

The instrument measures the heat change associated with each injection.

-

The raw data (heat flow versus time) is integrated to obtain the heat per injection, which is then plotted against the molar ratio of α-CD to the guest.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the association constant (Kₐ), the enthalpy change (ΔH), and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the inclusion complex in solution, including the orientation of the guest molecule within the α-CD cavity.

Methodology:

-

¹H NMR Titration:

-

Acquire a ¹H NMR spectrum of the guest molecule in a suitable deuterated solvent (e.g., D₂O).

-

Acquire a series of ¹H NMR spectra of the guest at a constant concentration with increasing concentrations of this compound.

-

Monitor the chemical shifts of the protons of both the guest and the host. Changes in chemical shifts upon addition of the cyclodextrin are indicative of complex formation. Protons of the guest that are inserted into the cavity will typically show the largest changes.

-

-

2D NMR (ROESY/NOESY):

-

Prepare a sample containing both the guest and this compound at a concentration where complex formation is significant.

-

Acquire a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum.

-

The presence of cross-peaks between the protons of the guest molecule and the inner protons (H-3, H-5) of the this compound cavity provides direct evidence of inclusion and can be used to determine the geometry of the complex.

-

Conclusion

This compound's distinct hydrophilic exterior and hydrophobic interior make it a molecule of significant scientific and commercial interest. This dual nature allows it to act as a molecular container, forming inclusion complexes that can dramatically alter the physicochemical properties of guest molecules. For drug development professionals, α-CD offers a powerful tool to enhance the solubility, stability, and bioavailability of challenging APIs. A thorough understanding of its properties, underpinned by robust characterization using techniques such as phase-solubility studies, ITC, and NMR, is essential for its effective application in creating advanced and efficacious pharmaceutical formulations.

References

- 1. Entropy Changes in the Inclusion Complex Formation of α-Cyclodextrin with Alcohols as Studied by the Titration Calorimetry | Semantic Scholar [semanticscholar.org]

- 2. Calculation of Cyclodextrin Binding Affinities: Energy, Entropy, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Statistical properties of thermodynamic quantities for cyclodextrin complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Encapsulation Power of Alpha-Cyclodextrin: A Technical Guide for Scientists and Drug Development Professionals

An in-depth exploration of the core molecular encapsulation capabilities, quantitative binding characteristics, and experimental methodologies of alpha-cyclodextrin.

Introduction

This compound (α-CD) is a cyclic oligosaccharide composed of six α-1,4 linked D-glucopyranose units, forming a truncated cone-like toroidal structure.[1][2] This unique architecture features a hydrophilic exterior and a hydrophobic internal cavity, enabling it to encapsulate a wide variety of guest molecules to form non-covalent host-guest inclusion complexes.[2][3] This molecular encapsulation capability has positioned α-CD as a critical excipient in the pharmaceutical, food, and chemical industries, where it is utilized to enhance the solubility, stability, and bioavailability of active compounds.[2] This technical guide provides a comprehensive overview of the molecular encapsulation capabilities of α-cyclodextrin, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes for researchers, scientists, and drug development professionals.

Mechanism of Molecular Encapsulation

The formation of an inclusion complex with α-cyclodextrin is a dynamic equilibrium process driven by a series of non-covalent interactions. The primary driving force is the hydrophobic effect, where the energetically unfavorable interaction between a nonpolar guest molecule and the surrounding aqueous environment is minimized by the guest's inclusion into the hydrophobic cavity of the α-CD.[4] This process involves the displacement of "high-energy" water molecules from the cavity, leading to a favorable change in entropy.

Additional forces that contribute to the stability of the inclusion complex include:

-

Van der Waals forces: These are weak, short-range attractive forces between the guest molecule and the atoms lining the α-CD cavity.

-

Hydrogen bonding: While the interior of the cavity is hydrophobic, the hydroxyl groups at the rims of the α-CD can form hydrogen bonds with polar guest molecules, further stabilizing the complex.[4]

-

Release of conformational strain: The α-cyclodextrin molecule in an aqueous solution can exist in a strained conformation. The inclusion of a guest molecule can alleviate this strain, contributing to the overall stability of the complex.

The size and shape of the guest molecule are critical factors for successful encapsulation. The internal cavity diameter of α-cyclodextrin is approximately 4.7-5.3 Å, making it suitable for encapsulating small molecules, linear alkyl chains, and aromatic compounds.[5]

Quantitative Analysis of α-Cyclodextrin Inclusion Complexes

The strength and stoichiometry of the interaction between α-cyclodextrin and a guest molecule are quantified by the binding constant (K), stoichiometry (n), and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). This data is crucial for understanding the stability of the complex and predicting its behavior in various applications.

Binding Constants and Stoichiometry

The following table summarizes the binding constants and stoichiometry for the inclusion complexes of α-cyclodextrin with a selection of guest molecules. A higher binding constant indicates a more stable complex. The stoichiometry is typically 1:1 (one guest molecule per α-CD molecule), but other ratios can occur.

| Guest Molecule | Method | Temperature (°C) | Stoichiometry (α-CD:Guest) | Binding Constant (K) (M⁻¹) | Reference(s) |

| Ferulic Acid | X-ray Diffraction | N/A | 1:1 | N/A | [6] |

| Octanoic Acid | ¹H NMR, ITC | 25 | 1:1 | N/A | [7] |

| n-Propanol | Calorimetry | 25 | 1:1 | Low | [4] |

| n-Butanol | Calorimetry | 25 | 1:1 | Low | [4] |

| Triiodide (I₃⁻) | UV-Vis | 25 | 1:1 | (1.35 ± 0.05) x 10⁵ | [8] |

| p-Nitrophenol | N/A | 25 | 1:1 | 129 (mean value) | [3] |

N/A: Not Available in the cited source.

Thermodynamic Parameters

The thermodynamic parameters provide insight into the driving forces of complexation. A negative ΔG indicates a spontaneous process. A negative ΔH suggests that the process is enthalpy-driven (e.g., due to favorable van der Waals interactions or hydrogen bonding), while a positive ΔS indicates an entropy-driven process (typically due to the hydrophobic effect).

| Guest Molecule | Method | Temperature (°C) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference(s) |

| Triiodide (I₃⁻) | UV-Vis | 25 | N/A | -31.0 ± 0.9 | N/A | [8] |

| n-Alkanols | Calorimetry | 25 | N/A | Negative | N/A | [4] |

| Diols | Calorimetry | 25 | N/A | Negative | N/A | [4] |

| Oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA) | ITC | N/A | N/A | -1.9 to -0.3 | N/A | [9] |

N/A: Not Available in the cited source.

Experimental Protocols for Characterization

A variety of analytical techniques are employed to characterize α-cyclodextrin inclusion complexes. The following sections provide detailed methodologies for key experiments.

Phase Solubility Studies

Phase solubility studies are a fundamental technique to determine the stoichiometry and apparent stability constant (Kₛ) of a drug-cyclodextrin complex. The method is based on the principle that the formation of a soluble inclusion complex increases the total solubility of a sparingly soluble guest molecule in an aqueous solution.

Methodology:

-

Preparation of α-CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of α-cyclodextrin (e.g., 0 to 20 mM).

-

Addition of Excess Guest: Add an excess amount of the guest molecule to each α-CD solution in sealed containers.

-

Equilibration: Agitate the suspensions at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Separation and Quantification: After equilibration, filter or centrifuge the samples to remove the undissolved guest.

-

Analysis: Determine the concentration of the dissolved guest in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Data Analysis: Plot the total concentration of the dissolved guest against the concentration of α-cyclodextrin. The resulting phase solubility diagram can be classified according to Higuchi and Connors. For a typical Aₗ-type diagram (linear increase in solubility), the slope is used to calculate the stability constant (Kₛ) using the following equation: Kₛ = slope / (S₀ * (1 - slope)) where S₀ is the intrinsic solubility of the guest in the absence of α-CD. A slope of less than 1 suggests a 1:1 stoichiometry.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during the binding interaction between a host and guest molecule. It allows for the simultaneous determination of the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH).

Methodology:

-

Sample Preparation: Prepare solutions of the guest molecule and α-cyclodextrin in the same buffer to minimize heats of dilution. Degas both solutions thoroughly before the experiment.

-

Instrument Setup: Load the guest solution into the sample cell of the calorimeter and the α-cyclodextrin solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the α-CD solution into the guest solution while maintaining a constant temperature. The heat change associated with each injection is measured.

-

Data Acquisition: The raw data is a series of heat flow peaks corresponding to each injection.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot these values against the molar ratio of α-CD to the guest. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (K, n, and ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective method for elucidating the structure and dynamics of inclusion complexes in solution. Changes in the chemical shifts of the protons of both the host (α-CD) and the guest molecule upon complexation provide direct evidence of inclusion.

Methodology:

-

Sample Preparation: Prepare a series of solutions in a suitable deuterated solvent (e.g., D₂O) containing a fixed concentration of the guest molecule and varying concentrations of α-cyclodextrin.

-

¹H NMR Spectra Acquisition: Record the ¹H NMR spectra for each sample.

-

Chemical Shift Analysis: Monitor the changes in the chemical shifts (Δδ) of the protons of both the guest and α-CD. The protons located inside the α-CD cavity (H-3 and H-5) typically show the most significant upfield shifts upon inclusion of a guest molecule, while the external protons (H-1, H-2, and H-4) are less affected.

-

Stoichiometry Determination (Job's Plot): Prepare a series of solutions where the total molar concentration of the host and guest is constant, but their mole fractions vary. Plot the change in a specific physical property (e.g., chemical shift) against the mole fraction. The maximum of the plot indicates the stoichiometry of the complex.

-

Binding Constant Determination: By analyzing the chemical shift changes as a function of the α-CD concentration, the binding constant can be determined by fitting the data to a non-linear regression model.

-

2D NMR (ROESY): Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify through-space correlations between the protons of the guest and the inner protons of the α-CD cavity, providing definitive proof of inclusion and information about the geometry of the complex.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to determine the binding constant of an inclusion complex if the guest molecule possesses a chromophore and its absorption spectrum is perturbed upon encapsulation.

Methodology:

-

Spectral Analysis: Record the UV-Vis absorption spectrum of the guest molecule in the absence and presence of a high concentration of α-cyclodextrin to confirm a spectral change upon complexation.

-

Titration: Prepare a series of solutions with a constant concentration of the guest molecule and increasing concentrations of α-cyclodextrin.

-

Absorbance Measurements: Measure the absorbance of each solution at the wavelength of maximum change.

-

Data Analysis (Benesi-Hildebrand Method): For a 1:1 complex, the binding constant (K) can be determined by plotting 1/ΔA against 1/[α-CD], where ΔA is the change in absorbance and [α-CD] is the concentration of α-cyclodextrin. The plot should be linear, and K can be calculated from the intercept and slope.

Visualizations of Key Processes and Relationships

Experimental Workflow for Characterization of α-CD Inclusion Complexes

The following diagram illustrates a typical workflow for the comprehensive characterization of an α-cyclodextrin inclusion complex.

Caption: A typical experimental workflow for the preparation and characterization of α-CD inclusion complexes.

Logical Flow of Benefits from α-CD Encapsulation in Drug Development

This diagram illustrates the logical progression from the formation of an α-cyclodextrin inclusion complex to the desired outcomes in drug development.

Caption: The consequential benefits of α-CD encapsulation in enhancing drug properties.

Potential Impact of α-CD on Cellular Signaling

While α-cyclodextrin is often considered an inert carrier, its interaction with cell membranes can have biological consequences. For instance, cyclodextrins can extract cholesterol and phospholipids (B1166683) from the cell membrane, which can, in turn, modulate the function of membrane-associated proteins and signaling pathways.[7] The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, and its activity can be influenced by changes in the membrane lipid environment.

Caption: A potential mechanism by which α-CD may influence the NF-κB signaling pathway.

Applications in Research and Drug Development

The unique properties of α-cyclodextrin make it a versatile tool in various scientific and industrial fields:

-

Pharmaceuticals: Enhancing the solubility and bioavailability of poorly water-soluble drugs, stabilizing drugs against degradation, masking bitter tastes, and enabling the formulation of aqueous solutions for parenteral administration.[2]

-

Food Industry: Encapsulating flavors and fragrances to protect them from heat and oxidation, masking off-tastes and odors, and acting as a dietary fiber that can bind to fats.

-

Cosmetics: Stabilizing active ingredients and improving their delivery into the skin.

-

Analytical Chemistry: Used as a chiral selector in chromatography for the separation of enantiomers.

Conclusion

This compound is a powerful and versatile tool for molecular encapsulation, offering significant advantages in enhancing the physicochemical properties of a wide range of guest molecules. A thorough understanding of the principles of inclusion complex formation, coupled with robust quantitative analysis and characterization, is essential for its effective application. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of α-cyclodextrin in their work. The continued exploration of its interactions with biological systems will undoubtedly open up new avenues for its application in advanced drug delivery and beyond.

References

- 1. Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Cyclodextrin - Wikipedia [en.wikipedia.org]

- 3. csmres.co.uk [csmres.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. How cyclodextrin encapsulation improves molecular stability of apple polyphenols phloretin, phlorizin, and ferulic acid: Atomistic insights through structural chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermal and pH Stability of Alpha-Cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-cyclodextrin (α-CD), a cyclic oligosaccharide composed of six α-1,4-linked glucopyranose units, is a versatile excipient in the pharmaceutical industry, primarily utilized for its ability to form inclusion complexes with a wide range of drug molecules. This guide provides a comprehensive overview of the thermal and pH stability of α-CD, critical parameters that influence its application in drug formulation and delivery. The thermal stability of α-CD is characterized by a high melting point and a decomposition temperature that is dependent on the heating rate. Regarding pH, α-CD exhibits notable stability in neutral and alkaline environments but is susceptible to hydrolysis under acidic conditions. This document details the quantitative stability data, experimental protocols for stability assessment, and the underlying mechanisms of degradation.

Thermal Stability of this compound

The thermal stability of α-cyclodextrin is a crucial factor in pharmaceutical processing, such as during sterilization and manufacturing of solid dosage forms.

Quantitative Thermal Stability Data

The thermal properties of α-cyclodextrin are summarized in the table below. It is important to note that the observed melting point can vary significantly depending on the analytical technique and heating rate employed.

| Parameter | Value | Technique | Notes |

| Melting Point | ~278 °C (decomposition) | Conventional DSC/TGA | Decomposition occurs at slower heating rates. |

| Melting Point | 507 °C | Fast Scanning Calorimetry (FSC) | At very high heating rates, melting can be observed before decomposition.[1] |

| Decomposition Temperature | >250 °C | Thermogravimetric Analysis (TGA) | The major decomposition occurs in a single step. |

| Activation Energy (Ea) of Thermal Decomposition | 146-149 kJ mol⁻¹ | TGA/DSC | This value represents the energy barrier for the thermal degradation process. |

Experimental Protocols for Thermal Stability Analysis

Objective: To determine the decomposition temperature and mass loss profile of α-cyclodextrin as a function of temperature.

Methodology:

-

Sample Preparation: Dry the α-cyclodextrin sample in a vacuum oven at 140 °C and 100 Pa for 8 hours to remove any residual water.

-

Instrumentation: Utilize a thermogravimetric analyzer.

-

Sample Loading: Accurately weigh 5-10 mg of the dried α-cyclodextrin into an alumina (B75360) crucible.

-

Experimental Conditions:

-

Atmosphere: Inert, typically nitrogen or argon, with a flow rate of 75 mL/min.

-

Heating Rate: A conventional heating rate of 10 °C/min is typically used.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of the major mass loss step is considered the decomposition temperature.

Objective: To determine the melting point and enthalpy of fusion of α-cyclodextrin.

Methodology:

-

Sample Preparation: Dry the α-cyclodextrin sample as described for TGA.

-

Instrumentation: Use a differential scanning calorimeter.

-

Sample Encapsulation: Accurately weigh 2-5 mg of the dried sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert, typically nitrogen.

-

Heating Rate: For conventional DSC, a rate of 10 °C/min is common. For Fast Scanning Calorimetry (FSC), heating rates can be as high as 40,000 K/s to suppress decomposition and observe the true melting point.

-

Temperature Program: Heat the sample at a constant rate through its expected melting and decomposition range.

-

-

Data Analysis: The peak of the endothermic event on the DSC thermogram corresponds to the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

pH Stability of this compound

The stability of α-cyclodextrin in aqueous solutions is highly dependent on the pH. This is a critical consideration for liquid formulations and for understanding its behavior in different physiological environments.

General pH Stability Profile

-

Alkaline and Neutral Conditions (pH > 4): this compound is generally stable in alkaline and neutral aqueous solutions.

-

Acidic Conditions (pH < 4): this compound is susceptible to acid-catalyzed hydrolysis of its α-1,4-glycosidic bonds. This leads to the opening of the macrocyclic ring and the formation of linear oligosaccharides and ultimately glucose.[2]

Quantitative pH Stability Data

While specific kinetic data for the acid hydrolysis of α-cyclodextrin is not as readily available as for β-cyclodextrin, it is established that α-cyclodextrin is considerably more resistant to acid hydrolysis than β-cyclodextrin. One study suggests that α-cyclodextrin is approximately 1.5 times more stable than β-cyclodextrin under acidic conditions.[3] The rate of hydrolysis is dependent on pH, temperature, and the presence of any complexed guest molecules.

The table below presents thermodynamic data for the complete hydrolysis of α-cyclodextrin.

| Reaction | ΔrH_m_⁰ (kJ mol⁻¹) at 298.15 K | Conditions |

| α-cyclodextrin(aq) + 6H₂O(l) → 6 D-glucose(aq) | -35.4 ± 0.8 | pH 4.58 to 5.15 (KH₂PO₄ buffer) |

This data represents the enthalpy change for the overall hydrolysis reaction, not the rate of the reaction.

Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of the α-1,4-glycosidic bonds in α-cyclodextrin proceeds via a specific acid catalysis mechanism.

Caption: Mechanism of acid-catalyzed hydrolysis of α-cyclodextrin.

Description of the Mechanism:

-

Protonation: The process is initiated by the protonation of one of the glycosidic oxygen atoms by a hydronium ion (H₃O⁺).

-

Cleavage: The protonated glycosidic bond is weakened, leading to the cleavage of the carbon-oxygen bond. This results in the formation of a cyclic carbocation intermediate and the release of a glucose unit or a linear oligosaccharide.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation, leading to the formation of a new hydroxyl group and the regeneration of the acid catalyst (H₃O⁺). This process continues until the entire cyclodextrin (B1172386) ring is broken down into smaller linear oligosaccharides and eventually glucose.

Experimental Protocol for pH Stability Analysis

Objective: To determine the rate of hydrolysis of α-cyclodextrin at a specific acidic pH and temperature.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of α-cyclodextrin of known concentration in deionized water.

-

Prepare buffer solutions at the desired acidic pH values (e.g., pH 1.2, 2.0, 3.0) using appropriate buffer systems (e.g., HCl/KCl for very low pH, citrate (B86180) buffer for pH 3).

-

-

Reaction Setup:

-

In a temperature-controlled water bath or incubator set to the desired temperature (e.g., 37 °C, 50 °C), place sealed vials containing the α-cyclodextrin solution in the acidic buffer.

-

-

Sampling:

-

At predetermined time intervals, withdraw aliquots from the reaction vials.

-

Immediately neutralize the samples by adding a small amount of a suitable base (e.g., NaOH) to quench the hydrolysis reaction.

-

-

Analysis by High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: An HPLC system equipped with a refractive index (RI) detector or a pulsed amperometric detector (PAD) is suitable for carbohydrate analysis.

-

Column: A C18 column (e.g., 4.6 mm I.D. x 250 mm, 5 µm particle size) or a specialized carbohydrate analysis column (e.g., amino column) can be used.

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 40 °C.

-

Injection Volume: Inject a fixed volume of the neutralized sample (e.g., 20 µL).

-

-

Data Analysis:

-

Quantify the decrease in the α-cyclodextrin peak area and the increase in the peak areas of the degradation products (linear oligosaccharides and glucose) over time.

-

Plot the natural logarithm of the α-cyclodextrin concentration versus time. If the plot is linear, the reaction follows first-order kinetics.

-

The negative of the slope of this line gives the apparent first-order rate constant (k) for the hydrolysis reaction under the tested conditions.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for assessing the stability of α-cyclodextrin.

Caption: General workflow for α-cyclodextrin stability testing.

Conclusion

This technical guide has provided a detailed overview of the thermal and pH stability of α-cyclodextrin. It is a thermally robust molecule, particularly at high heating rates, but its application in acidic aqueous environments requires careful consideration due to its susceptibility to hydrolysis. The provided experimental protocols offer a foundation for researchers and drug development professionals to accurately assess the stability of α-cyclodextrin in their specific formulations. Understanding these stability parameters is essential for the rational design of drug delivery systems that ensure the efficacy and safety of the final pharmaceutical product. Further research to quantify the hydrolysis kinetics of α-cyclodextrin under various acidic conditions would be beneficial for more precise formulation development.

References

An In-Depth Technical Guide to the Core Differences Between Alpha- and Beta-Cyclodextrin for Researchers, Scientists, and Drug Development Professionals

Introduction: Cyclodextrins, a family of cyclic oligosaccharides derived from starch, have garnered significant attention in the pharmaceutical and chemical industries due to their unique ability to form inclusion complexes with a wide variety of guest molecules. This property allows them to enhance the solubility, stability, and bioavailability of drugs, making them invaluable excipients in formulation development. Among the naturally occurring cyclodextrins, alpha-cyclodextrin (α-CD) and beta-cyclodextrin (B164692) (β-CD) are the most commonly utilized. A thorough understanding of their fundamental differences is crucial for selecting the appropriate cyclodextrin (B1172386) for a specific application. This technical guide provides a detailed comparison of the core distinctions between alpha- and beta-cyclodextrin, focusing on their structural, physicochemical, and functional properties.

Structural and Physicochemical Properties

The primary difference between alpha- and beta-cyclodextrin lies in their macrocyclic structure. This compound is composed of six glucopyranose units linked in a ring, while beta-cyclodextrin consists of seven.[1] This seemingly small difference in the number of glucose units leads to significant variations in their physicochemical properties, which are summarized in the table below.